γ-Secretase-Modulator 2

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

GSM1 has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Gamma-Secretase modulator 2 is a potent, selective compound specifically designed to modulate γ-secretase activity . The primary target of this compound is γ-secretase, an intramembrane aspartyl protease that is critical for the generation of Amyloid-beta (Aβ) peptides . These peptides are integral to the “amyloid hypothesis,” which states that the accumulation of Aβ peptides triggers a cascade of pathological events leading to neurodegeneration and ultimately Alzheimer’s disease .

Mode of Action

The compound interacts with γ-secretase to selectively attenuate the production of Aβ (1-42), a specific form of Aβ peptides . This modulation involves tweaking the enzyme’s active site such that it still runs and, in the case of Aβ, runs more efficiently, processing amyloidogenic Aβ42 and Aβ43 into smaller, innocuous peptides such as Aβ37 and Aβ38 .

Biochemical Pathways

The modulation of γ-secretase by Gamma-Secretase modulator 2 affects the amyloidogenic pathway. This pathway involves the cleavage of the amyloid precursor protein (APP) by β-secretase and subsequently by γ-secretase to form Aβ peptides . By modulating γ-secretase, the compound shifts the production of Aβ peptides towards smaller, less-sticky peptides .

Pharmacokinetics

The pharmacokinetics of Gamma-Secretase modulator 2 are characterized by its good CNS drug-like properties and its suitability for once-daily oral dosing . The compound achieves CNS levels comparable

Biochemische Analyse

Biochemical Properties

Gamma-Secretase modulator 2 works by modulating the action of gamma-secretase, selectively attenuating the production of Aβ (1-42), a peptide associated with the deposition of Aβ in the brain . This modulation is achieved through interactions with the gamma-secretase complex, which is composed of four core proteins . The activity and specificity of gamma-secretase are regulated by both obligatory subunits and modulatory proteins .

Cellular Effects

Gamma-Secretase modulator 2 influences cell function by altering the production of Aβ peptides. By reducing the production of Aβ (1-42), it can potentially prevent or treat diseases associated with the deposition of Aβ in the brain . This modulation of gamma-secretase activity can have significant effects on various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Gamma-Secretase modulator 2 involves its binding interactions with the gamma-secretase complex. It modulates the enzyme’s active site such that it still runs and, in the case of Aβ, runs more efficiently, processing amyloidogenic Aβ42 and Aβ43 into smaller, innocuous peptides such as Aβ37 and Aβ38 .

Temporal Effects in Laboratory Settings

It has been reported that RG6289, a second-generation GSM, appeared safe in a Phase 1 trial and shifted Aβ production toward smaller, less-sticky peptides .

Dosage Effects in Animal Models

The effects of Gamma-Secretase modulator 2 at different dosages in animal models are yet to be fully tested in clinical trials . It is expected that the effects of the product would vary with different dosages, with potential threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Gamma-Secretase modulator 2 is involved in the metabolic pathway that leads to the production of Aβ peptides. It interacts with the gamma-secretase complex, influencing the enzyme’s activity and specificity .

Transport and Distribution

It is known that it interacts with the gamma-secretase complex, which is an intramembrane aspartyl protease .

Subcellular Localization

It is known that it interacts with the gamma-secretase complex, which is an intramembrane aspartyl protease .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

GSM1 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Zusammenstellung seiner molekularen Bestandteile beinhalten. Die Synthese beinhaltet typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte chemische Struktur zu erreichen. Ein gängiges Verfahren beinhaltet die Verwendung von Piperidin-Derivaten und Phenylgruppen, die unter bestimmten Reaktionsbedingungen kombiniert werden, um die endgültige Verbindung zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von GSM1 beinhaltet die Skalierung der in Laborumgebungen verwendeten Synthesewege. Dies umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit der Verbindung sicherzustellen. Der Prozess kann mehrere Schritte umfassen, darunter Reinigung und Kristallisation, um das endgültige Produkt zu erhalten, das für die Forschung und potenzielle therapeutische Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GSM1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: GSM1 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb von GSM1 zu modifizieren.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in den Reaktionen mit GSM1 verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis sicherzustellen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von GSM1, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können. Diese Derivate werden oft untersucht, um die Struktur-Aktivitäts-Beziehung zu verstehen und potenzielle therapeutische Kandidaten zu identifizieren .

Wissenschaftliche Forschungsanwendungen

GSM1 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Wirkmechanismus

GSM1 entfaltet seine Wirkungen, indem es direkt auf die transmembranäre Domäne 1 von Presenilin 1 abzielt, einer Komponente des Gamma-Sekretase-Komplexes . Durch die Bindung an diese Domäne moduliert GSM1 die Aktivität des Enzyms, was zu einer Verschiebung in der Produktion von Amyloid-beta-Peptiden von längeren, pathogeneren Formen (wie Amyloid-beta 42) zu kürzeren, weniger pathogenen Formen (wie Amyloid-beta 38) führt . Diese Modulation wird durch allosterische Wechselwirkungen erreicht, die die Prozessivität des Enzyms verbessern .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die GSM1 ähneln, gehören andere Gamma-Sekretase-Modulatoren und -Inhibitoren, wie z. B.:

Verbindung 2: Ein weiterer Gamma-Sekretase-Modulator mit ähnlichen Wirkungen auf die Amyloid-beta-Produktion.

Einzigartigkeit von GSM1

GSM1 ist einzigartig in seiner hohen Selektivität für Gamma-Sekretase und seiner Fähigkeit, die Amyloid-beta 42-Spiegel gezielt zu senken, während gleichzeitig die Amyloid-beta 38-Spiegel erhöht werden . Diese selektive Modulation reduziert das Potenzial für Off-Target-Effekte und macht GSM1 zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung .

Eigenschaften

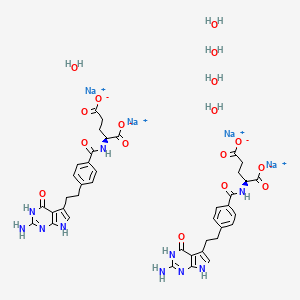

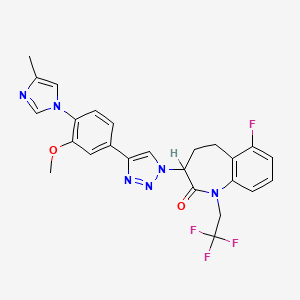

IUPAC Name |

6-fluoro-3-[4-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]triazol-1-yl]-1-(2,2,2-trifluoroethyl)-4,5-dihydro-3H-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F4N6O2/c1-15-11-33(14-30-15)21-8-6-16(10-23(21)37-2)19-12-35(32-31-19)22-9-7-17-18(26)4-3-5-20(17)34(24(22)36)13-25(27,28)29/h3-6,8,10-12,14,22H,7,9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHNBILIYONQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CN(N=N3)C4CCC5=C(C=CC=C5F)N(C4=O)CC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732149 | |

| Record name | 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093978-89-2 | |

| Record name | 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid](/img/structure/B1139352.png)